molecular formula C7H12O3 B3382378 Methyl 2-methyl-4-oxopentanoate CAS No. 32811-25-9

Methyl 2-methyl-4-oxopentanoate

Cat. No.: B3382378
CAS No.: 32811-25-9
M. Wt: 144.17 g/mol
InChI Key: IOKHSZMZBQKDGK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxopentanoate (CAS: 4749-12-6) is a β-keto ester with the molecular formula C₈H₁₂O₃. Its structure features a methyl group at the C2 position and a ketone at C4, esterified with a methyl group (Figure 1). This compound is notable for its role as a precursor in synthesizing chiral γ-butyrolactones, which are critical intermediates in pharmaceuticals and natural products . Enzymatic methods, such as baker’s yeast-mediated kinetic resolution, are employed to resolve its racemic form into enantiopure derivatives, highlighting its stereochemical versatility .

Properties

IUPAC Name

methyl 2-methyl-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKHSZMZBQKDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl 2-methyl-4-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with methanol. This reaction typically occurs under acidic conditions and requires heating to facilitate the esterification process . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 2-methyl-4-oxopentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-methyl-4-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxopentanoate involves its participation in metabolic pathways. It acts as an intermediate in the catabolism of branched-chain amino acids, such as leucine. The compound undergoes enzymatic reactions that convert it into other metabolites, which are further processed in the body . The molecular targets and pathways involved include enzymes like branched-chain keto acid dehydrogenase.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Kinetic Parameters of Enzymatic Hydrolysis
Compound Enzyme Used Km (mM) Vmax (µmol/min/mg) Enantiomeric Excess (ee)
Methyl 2-methyl-4-oxopentanoate Candida antarctica lipase B 0.78 0.12 >99% (S)-enantiomer
Ethyl 2-methyl-4-oxopentanoate Baker’s yeast 1.2 0.08 85% (R)-enantiomer
Table 2: Metabolic Flux in Mitochondria
Compound Tissue Oxidation Rate (nmol/min/mg protein) ATP Yield (µmol/mg)
4-Methyl-2-oxopentanoate Rat skeletal muscle 12.4 ± 1.2 8.9 ± 0.7
Methyl 2-methyl-4-oxopentanoate N/A Not metabolized N/A

Biological Activity

Methyl 2-methyl-4-oxopentanoate (MMOP) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including metabolic pathways, effects on cellular processes, and relevant studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H12_{12}O3_3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 12576882

Metabolism and Biological Role

MMOP is a derivative of the branched-chain amino acid L-leucine and plays a role in various metabolic processes. It is involved in the following:

  • Energy Metabolism : As a metabolite of L-leucine, MMOP participates in energy production pathways, influencing metabolic rates and energy homeostasis.
  • Protein Synthesis : MMOP has been shown to stimulate protein synthesis in skeletal muscle, which is crucial for muscle growth and repair.

1. Cellular Effects

Research indicates that MMOP exhibits several cellular effects:

  • Adipogenesis : In vitro studies on 3T3-L1 preadipocytes revealed that MMOP promotes lipid accumulation and adipogenesis. Concentrations of 100 µM and 300 µM led to increased endoplasmic reticulum (ER) stress markers and altered mTOR signaling pathways, which are critical for cell growth and metabolism .
  • Oxidative Stress : MMOP has been implicated in oxidative damage within cells, contributing to cognitive deficits by affecting neuronal health. It inhibits α-ketoglutarate dehydrogenase activity, disrupting normal metabolic functions .

2. In Vivo Studies

In vivo experiments have demonstrated the following:

  • Memory Impairment : In rats, administration of MMOP resulted in significant impairments in habitual memory and long-term memory after intracerebroventricular injection .
  • Skeletal Muscle Protein Synthesis : A study on piglets showed that MMOP enhances protein synthesis in skeletal muscle when administered via carotid arch injection, indicating its potential as a nutritional supplement for muscle development .

Case Study 1: Impact on Lipid Metabolism

A study conducted on 3T3-L1 preadipocytes showed that treatment with MMOP at varying concentrations led to increased lipid droplet formation. The study measured ER stress markers and found that higher concentrations of MMOP resulted in significant changes in mTOR phosphorylation and autophagy markers, suggesting a complex interaction between lipid metabolism and cellular stress responses .

Case Study 2: Cognitive Function

In another experiment involving rats, MMOP was injected directly into the brain. The results indicated an increase in oxidative stress markers such as TBARS levels and protein carbonyl content, correlating with cognitive deficits observed during behavioral tests .

Summary of Findings

Biological ActivityObserved EffectsReference
Lipid AccumulationIncreased adipogenesis in preadipocytes
Protein SynthesisEnhanced skeletal muscle protein synthesis
Cognitive FunctionImpaired memory due to oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methyl-4-oxopentanoate
Reactant of Route 2
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